![molecular formula C19H23NO3 B4113756 N-(2,6-dimethylphenyl)-4-(2-methoxyphenoxy)butanamide](/img/structure/B4113756.png)
N-(2,6-dimethylphenyl)-4-(2-methoxyphenoxy)butanamide
Übersicht
Beschreibung
N-(2,6-dimethylphenyl)-4-(2-methoxyphenoxy)butanamide, also known as DMXB-A, is a compound that has been extensively studied for its potential therapeutic applications. It belongs to a class of compounds known as nicotinic acetylcholine receptor (nAChR) agonists, which have been shown to have a range of effects on the nervous system.
Wirkmechanismus
N-(2,6-dimethylphenyl)-4-(2-methoxyphenoxy)butanamide acts as a selective agonist for the α7 subtype of nAChRs, which are widely distributed in the brain and are involved in a range of functions, including learning and memory, attention, and sensory processing. Activation of these receptors by N-(2,6-dimethylphenyl)-4-(2-methoxyphenoxy)butanamide has been shown to increase the release of several neurotransmitters, including acetylcholine, dopamine, and serotonin, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
N-(2,6-dimethylphenyl)-4-(2-methoxyphenoxy)butanamide has been shown to have a range of biochemical and physiological effects, including improving cognitive function and memory in animal models of Alzheimer's disease, reducing symptoms of schizophrenia in clinical trials, and improving attention and cognitive function in animal models of ADHD. It has also been shown to have neuroprotective effects, reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(2,6-dimethylphenyl)-4-(2-methoxyphenoxy)butanamide is its high selectivity for the α7 subtype of nAChRs, which allows for more precise targeting of these receptors in laboratory experiments. However, its relatively short half-life and low bioavailability may limit its usefulness in some applications.
Zukünftige Richtungen
There are several potential future directions for research on N-(2,6-dimethylphenyl)-4-(2-methoxyphenoxy)butanamide, including further investigation of its therapeutic potential in neurological disorders such as Alzheimer's disease and schizophrenia, as well as its potential use as a smoking cessation aid. Other areas of research could include exploring the effects of N-(2,6-dimethylphenyl)-4-(2-methoxyphenoxy)butanamide on other neurotransmitter systems, such as the glutamate and GABA systems, and investigating its potential use in combination with other drugs or therapies.
Wissenschaftliche Forschungsanwendungen
N-(2,6-dimethylphenyl)-4-(2-methoxyphenoxy)butanamide has been studied extensively for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD). It has also been studied for its potential use as a smoking cessation aid.
Eigenschaften
IUPAC Name |
N-(2,6-dimethylphenyl)-4-(2-methoxyphenoxy)butanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3/c1-14-8-6-9-15(2)19(14)20-18(21)12-7-13-23-17-11-5-4-10-16(17)22-3/h4-6,8-11H,7,12-13H2,1-3H3,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXCJBLYOYMOFDT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CCCOC2=CC=CC=C2OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,6-dimethylphenyl)-4-(2-methoxyphenoxy)butanamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.